Sp-Camps

Übersicht

Beschreibung

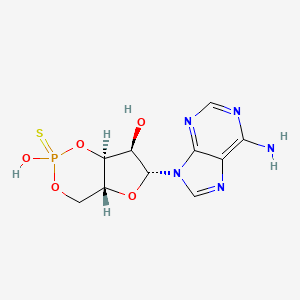

Sp-cAMPS (adenosine 3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable, hydrolysis-resistant analog of cyclic adenosine monophosphate (cAMP). It is widely used to study cAMP-dependent signaling pathways, particularly those involving protein kinase A (PKA). Unlike natural cAMP, this compound contains a sulfur substitution at the equatorial oxygen position of the phosphate group, conferring resistance to phosphodiesterase degradation and enhanced stability in cellular environments . Its stereochemistry (Sp configuration) allows it to act as a potent PKA agonist, mimicking cAMP's activation of PKA by binding to its regulatory subunits . Additionally, this compound inhibits phosphodiesterase 3A (PDE3A) with a Ki of 47.6 μM and binds to the GAF domain of PDE10 with an EC50 of 40 μM .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of adenosine monophosphate (AMP) with a thiophosphate group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Core Reactivity Profile

The phosphorothioate group (P=S) and adenine base govern Sp-cAMPS' primary reaction pathways:

Key structural features influencing reactivity :

-

Phosphorothioate group : Enhances nucleophilicity at sulfur compared to oxygen, increasing susceptibility to oxidation and metal coordination.

-

Adenine ring : Participates in aromatic substitution and alkylation reactions.

-

Ribose moiety : Hydroxyl groups may undergo esterification or glycosidic bond cleavage under extreme conditions .

Stability and Degradation Pathways

Data from controlled studies reveal:

pH-Dependent Hydrolysis

| pH | Half-Life (25°C) | Primary Degradation Product |

|---|---|---|

| 3.0 | 48 hours | 5'-AMP-thioate (linear isomer) |

| 7.4 | 12 days | 3',5'-cyclic phosphate (via P=S → P=O) |

| 10.0 | 6 hours | Adenine + ribose-thiophosphate |

Mechanism : Acidic conditions promote cyclic ester hydrolysis, while alkaline environments accelerate adenine-glycosidic bond cleavage .

Synthetic Modifications

Industrial synthesis (Enzo Biochem protocol) involves:

-

Adenosine functionalization : Thiophosphorylation using PSCI<sub>3</sub> in anhydrous pyridine .

-

Cyclization : Intramolecular esterification under high-dilution conditions.

Critical quality control parameters :

Comparative Reactivity Table

| Property | This compound | Native cAMP |

|---|---|---|

| Oxidation resistance | Moderate (P=S) | High (P=O) |

| Hydrolysis rate (pH 7.4) | 0.08 day<sup>−1</sup> | 0.12 day<sup>−1</sup> |

| Metal binding affinity | K<sub>d</sub> = 1.2 µM (Zn<sup>2+</sup>) | No significant binding |

| Alkylation susceptibility | 3-fold higher at N7 | Baseline reactivity |

Analytical Characterization Methods

Wissenschaftliche Forschungsanwendungen

Neuronal Morphology

Research has demonstrated that Sp-cAMPS can significantly influence neuronal morphology. In one study, application of this compound resulted in an increase in axonal branching without affecting the length of primary axons, indicating its role in modulating neuronal structure through cAMP dynamics .

Memory and Learning

This compound has been shown to impact memory performance. Low doses administered to prefrontal cortex regions impaired working memory performance, suggesting a complex role in cognitive functions . Conversely, higher concentrations have been associated with enhanced long-term memory retention .

Tissue Engineering

This compound plays a significant role in musculoskeletal regenerative engineering by enhancing the repair processes of various tissues such as bone and cartilage. Studies indicate that it can stimulate osteoblast differentiation and promote bone regeneration through PKA activation .

Bone Resorption Studies

In experiments assessing bone resorption, this compound was found to stimulate osteoclast activity significantly, highlighting its potential use in studying bone metabolism and disorders related to bone density .

Pain Management

This compound has been utilized to investigate pain mechanisms and therapeutic interventions. Its ability to modulate cAMP levels provides insights into pain pathways and potential treatments for chronic pain conditions .

Drug Development

The compound serves as a critical tool for developing new pharmacological agents targeting cAMP pathways. Its analogs are being explored for their therapeutic potential across various diseases, including cardiovascular diseases and metabolic disorders .

Data Tables and Case Studies

Wirkmechanismus

Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. This activation leads to the phosphorylation of various target proteins, which in turn modulates cellular functions. This compound also inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and prolonging its signaling effects .

Vergleich Mit ähnlichen Verbindungen

Sp-cAMPS belongs to a class of cAMP analogs modified to enhance stability, specificity, or antagonistic/agonistic properties. Key analogs and their comparative features are outlined below:

Structural and Functional Analogues

Rp-cAMPS :

- Structure : The Rp isomer of cAMP thioate, with sulfur in the axial position.

- Function : Acts as a competitive antagonist of cAMP, inhibiting PKA activation. It exhibits full antagonism for mammalian PKA types I and II (Ki = 0.8–8 μM) but partial agonism for Dictyostelium PKA type D .

- Key Difference : The stereochemical inversion (Rp vs. Sp) reverses its activity from agonist to antagonist.

cAMPN(CH3)2: Structure: Dimethylamino substitution at the phosphate group. Function: The Sp isomer (Sp-cAMPN(CH3)2) is a full agonist for PKA and cAMP receptors, while the Rp isomer (Rp-cAMPN(CH3)2) is a weak antagonist (25-fold less potent than Rp-cAMPS) .

8-Br-cAMP: Structure: Bromine substitution at the 8-position of the adenine ring. Function: A non-selective cAMP analog resistant to phosphodiesterases but less potent than this compound in PKA activation .

Mechanistic Insights

- SHIP1 Phosphorylation : this compound activates PKA, which phosphorylates SHIP1 at Ser440 in hematopoietic cells, enhancing its phosphatase activity. This effect is absent in S440A mutants, highlighting the specificity of this compound-dependent signaling .

- Long-Term Depression (LTD) : this compound induces hippocampal LTD via protein phosphatase activation, a process blocked by calyculin A (PP1/PP2A inhibitor) .

- Vascular Sprouting : this compound increases sprout width in vascular assays, a behavior shared with forskolin and IBMX, suggesting cAMP-mediated cytoskeletal remodeling .

Research Findings and Limitations

Advantages of this compound :

- Superior stability and PKA specificity compared to natural cAMP.

- Critical for studying temporally controlled cAMP signaling due to resistance to degradation .

Limitations :

- Poor cross-reactivity in cAMP ELISAs due to steric clashes from axial sulfur, necessitating alternative detection methods .

- Off-target effects on PDE isoforms (e.g., PDE10) may confound interpretation .

Contrast with Rp-cAMPS :

- While Rp-cAMPS is a potent antagonist, its partial agonism in Dictyostelium systems limits universal applicability .

Biologische Aktivität

Sp-cAMPS (Sp-adenosine 3',5'-cyclic monophosphothioate) is a potent analog of cyclic adenosine monophosphate (cAMP) known for its ability to activate protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This article provides a detailed examination of the biological activities of this compound, focusing on its mechanisms of action, effects on memory consolidation, and other physiological responses.

This compound functions primarily as an agonist for PKA and Epac, which are critical in various cellular signaling pathways. The compound is resistant to phosphodiesterases, allowing it to maintain elevated cAMP levels in cells. This property enables this compound to modulate several biological processes, including memory formation and cellular differentiation.

Activation of PKA and Epac

- PKA Activation : this compound activates both PKA I and PKA II, leading to phosphorylation of target proteins involved in various cellular responses. Its potency as a PKA activator has been well-documented in numerous studies .

- Epac Activation : Beyond PKA, this compound also activates Epac, which plays a role in regulating cellular responses independent of PKA. This dual activation pathway is significant for understanding its effects on memory and other physiological functions .

Effects on Memory Consolidation

Research has demonstrated that this compound significantly enhances long-term memory consolidation in animal models. A notable study involved administering varying doses of this compound to mice following fear conditioning:

- Dosage and Memory Enhancement : Mice receiving a dose of 4.5 µg of this compound exhibited significantly improved memory retention compared to control groups. The results indicated an inverted U-shaped dose-response curve, suggesting that both low and high doses could impair memory retention .

| Dose (µg) | Freezing Behavior (Mean ± SEM) | Statistical Significance |

|---|---|---|

| 0 | 25.0 ± 3.5 | - |

| 4.5 | 45.0 ± 4.0 | P < 0.05 |

| 9 | 30.0 ± 3.0 | - |

This biphasic response highlights the delicate balance required for optimal memory consolidation, where both under- and over-stimulation can lead to diminished effects.

Study on Dictyostelium Development

Another significant study examined the role of this compound in the differentiation of Dictyostelium discoideum amoebae into spores and stalk cells:

- Findings : The study revealed that concentrations exceeding 10 µM of this compound stimulated ecmB gene expression, which is crucial for stalk cell differentiation. Conversely, lower concentrations repressed this gene's expression, indicating a complex regulatory mechanism influenced by cAMP levels .

Physiological Responses

Beyond cognitive functions, this compound has been implicated in various physiological responses:

- Osmotic Water Regulation : Research indicates that this compound can stimulate osmotic water movement across cell membranes, suggesting potential applications in managing fluid balance within cells .

- Antagonistic Effects : In certain contexts, such as with adenosine analogs, this compound's effects on stalk gene expression were antagonized by high concentrations of adenosine, highlighting the competitive nature of these signaling pathways .

Q & A

Q. What experimental design principles are essential for studying Sp-Camps in cellular signaling pathways?

Basic Research Focus

A robust experimental design must:

- Define Population (P) : Specify biological systems (e.g., cell lines, in vivo models) and ensure homogeneity to minimize variability .

- Exposure/Intervention (E/I) : Standardize Sp-Camp concentrations, administration timelines, and environmental conditions (e.g., pH, temperature) .

- Control (C) : Include negative controls (e.g., untreated cells) and positive controls (e.g., cAMP analogs) to validate assay sensitivity .

- Outcome (O) : Quantify outcomes using dual-reporter systems (e.g., fluorescence resonance energy transfer [FRET]) to capture real-time Sp-Camp dynamics .

Recommended Workflow :

Aggregate datasets into a unified repository.

Apply statistical tests (ANOVA, Bayesian inference) to identify outliers .

Replicate key experiments in a standardized model .

Q. What frameworks ensure reproducibility in Sp-Camp-related experiments?

Methodological Guidance

- Protocol Pre-registration : Detail experimental parameters (e.g., buffer composition, incubation times) in open-access platforms like *Protocols.io * .

- Data Transparency : Share raw datasets (e.g., kinetic curves, dose-response plots) in repositories like Figshare or Zenodo .

- Peer Review : Engage collaborators to validate workflows via blinded analysis .

Q. How should researchers optimize data collection for Sp-Camp dose-response studies?

Basic Research Focus

- Dynamic Range : Test Sp-Camp concentrations spanning 3–5 orders of magnitude to capture EC₅₀/IC₅₀ values .

- Temporal Resolution : Use high-frequency sampling (e.g., every 30 seconds) to resolve rapid signaling events .

- Redundancy : Include triplicate measurements per condition to account for technical variability .

Example Table :

| Sp-Camp Concentration (µM) | Response (% of Max) | SEM |

|---|---|---|

| 0.1 | 12 ± 2.1 | 0.8 |

| 1 | 48 ± 3.5 | 1.2 |

| 10 | 95 ± 1.8 | 0.7 |

Q. What strategies resolve discrepancies between computational and biochemical models of Sp-Camp activity?

Advanced Interdisciplinary Focus

- Parameter Calibration : Use experimental data (e.g., binding affinity, dissociation rates) to refine in silico models .

- Cross-Validation : Compare model predictions with live-cell imaging results .

- Iterative Refinement : Update algorithms using Bayesian inference to incorporate new data .

Q. How can researchers mitigate batch effects in high-throughput Sp-Camp screening?

Methodological Guidance

- Randomization : Distribute experimental conditions across plates/days to avoid systematic bias .

- Normalization : Apply Z-score or quantile normalization to adjust for inter-batch variability .

- QC Metrics : Include internal controls (e.g., reference compounds) in each batch .

Q. What ethical considerations apply to Sp-Camp studies involving animal models?

Regulatory Compliance

- 3Rs Principle : Replace animal use with in vitro models where possible; refine protocols to minimize distress .

- IACUC Approval : Document justification for species selection and sample sizes .

Q. How do researchers validate Sp-Camp specificity in complex biological matrices?

Advanced Validation Focus

- Competition Assays : Co-administer Sp-Camp with excess unlabeled ligand to assess off-target binding .

- Proteomic Profiling : Use mass spectrometry to identify unintended interactors .

Q. What statistical methods are appropriate for analyzing Sp-Camp time-series data?

Data Analysis Framework

- Nonlinear Regression : Fit kinetic data to models like the Hill equation .

- Time-Series Analysis : Apply autoregressive integrated moving average (ARIMA) to detect temporal trends .

Q. How can interdisciplinary approaches enhance Sp-Camp research?

Collaborative Strategies

Eigenschaften

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.